2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE: is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl group, an oxadiazole ring, a quinolinone moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic synthesis. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.
Synthesis of the quinolinone moiety: This involves the condensation of an aniline derivative with a β-keto ester, followed by cyclization and oxidation.
Coupling of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction with a suitable leaving group.
Final assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The quinolinone moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by using reagents like bromine or sulfuric acid.
Major Products
Oxidation: Furanones and quinolinone derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Halogenated quinolinone compounds.
Scientific Research Applications
2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules.
Mechanism of Action
The mechanism of action of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity that are not observed in its analogs.
Properties
Molecular Formula |
C21H18N4O4 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H18N4O4/c26-18(22-11-14-4-3-9-28-14)12-25-17-6-2-1-5-15(17)16(10-19(25)27)21-23-20(24-29-21)13-7-8-13/h1-6,9-10,13H,7-8,11-12H2,(H,22,26) |
InChI Key |
RJAMBNVPQNLBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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